methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate
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Overview
Description
Methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the spiro compound family, which consists of two rings that share a single atom. The presence of oxygen, sulfur, and nitrogen atoms in its structure makes it a unique and versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of “methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate” are currently unknown. The compound is a derivative of 1-oxa-4-azaspiro[4.5]decane , which has been found to have anticancer activity . .
Mode of Action
The mode of action of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Biochemical Pathways
The biochemical pathways affected by “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Result of Action
The molecular and cellular effects of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “methyl 4-{1-oxa-4-thia-8-azaspiro[4It is known that the compound is a derivative of 1-oxa-4-azaspiro[45]decane , which has been found to have anticancer activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
4-Methyl-1-oxa-4-azaspiro[4.5]decane
1,4-Dioxa-8-azaspiro[4.5]decane
1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Uniqueness: Methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate stands out due to its combination of oxygen, sulfur, and nitrogen atoms within its spiro structure. This unique arrangement provides it with distinct chemical properties compared to other similar compounds.
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Properties
IUPAC Name |
methyl 4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15(19)13-4-2-12(3-5-13)14(18)17-8-6-16(7-9-17)21-10-11-22-16/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBXEXNROSPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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